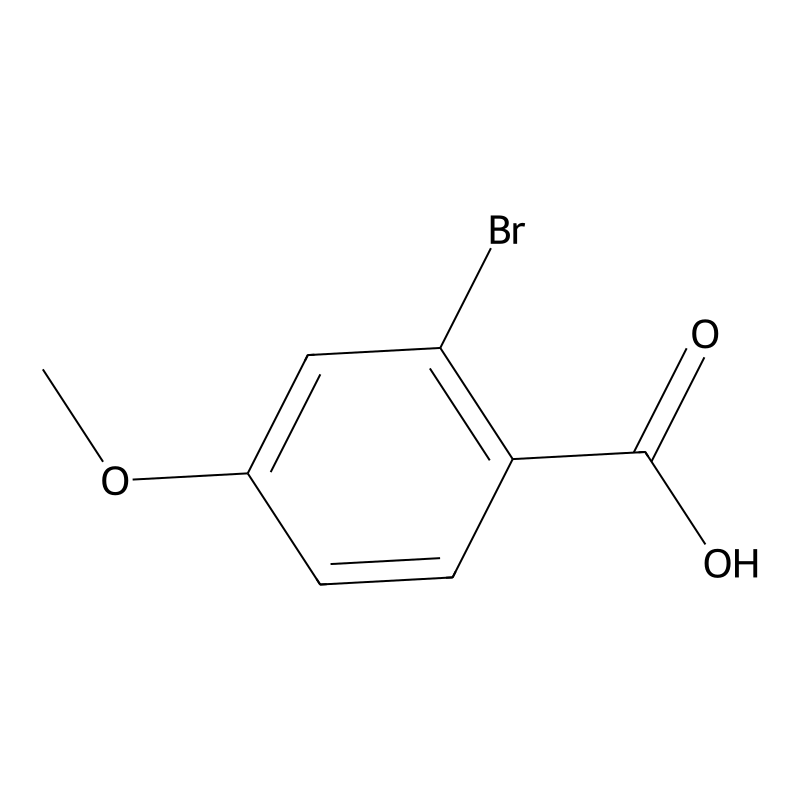

2-Bromo-4-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-4-methoxybenzoic acid can be synthesized through various methods, including:

- Kolbe-Schmitt reaction: This reaction utilizes potassium phenoxide and carbon dioxide as starting materials, followed by bromination using elemental bromine. Source:

- Grignard reaction: This approach involves reacting 4-methoxybromobenzene with magnesium metal to form a Grignard reagent, followed by reaction with carbon dioxide. Source:

Applications:

While research on 2-bromo-4-methoxybenzoic acid itself is limited, it serves as a valuable intermediate in the synthesis of various organic compounds with diverse applications, including:

- Pharmaceuticals: It can be a precursor for the synthesis of bioactive molecules with potential therapeutic properties. For instance, it can be used to synthesize derivatives with anti-inflammatory or analgesic activity. Source:

- Dyes and pigments: The presence of the bromo and methoxy groups makes 2-bromo-4-methoxybenzoic acid a versatile building block for the design and synthesis of new dyes and pigments with desired color and stability characteristics. Source:

- Liquid crystals: The rigid structure and polar groups within the molecule make it a potential candidate for the development of novel liquid crystals with specific properties for applications in displays and optoelectronic devices. Source:

2-Bromo-4-methoxybenzoic acid is an aromatic compound characterized by the presence of a bromine atom and a methoxy group attached to a benzoic acid structure. Its molecular formula is C₈H₇BrO₃, and it has a molecular weight of approximately 231.04 g/mol . The compound features a carboxylic acid functional group, which contributes to its acidic properties and makes it useful in various

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, allowing for the introduction of different functional groups into the molecule.

- Esterification Reactions: The carboxylic acid group can react with alcohols to form esters, which are often more volatile and may have different biological activities.

- Reduction Reactions: The carboxylic acid can be reduced to an alcohol or aldehyde under appropriate conditions.

Several methods are available for synthesizing 2-bromo-4-methoxybenzoic acid:

- Bromination of 4-Methoxybenzoic Acid: This method involves the bromination of 4-methoxybenzoic acid using bromine or a brominating agent in an appropriate solvent.

- Nucleophilic Aromatic Substitution: Starting from 4-methoxybenzonitrile or similar compounds, bromination can be achieved through nucleophilic substitution.

- Direct Methoxylation: In some cases, starting from 2-bromo-4-nitrobenzoic acid, reduction and subsequent methoxylation can yield the target compound.

2-Bromo-4-methoxybenzoic acid finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is utilized in proteomics and other biochemical assays due to its ability to modify proteins or interact with biological systems .

- Material Science: Its derivatives may be used in developing new materials with specific properties.

Several compounds share structural similarities with 2-bromo-4-methoxybenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzoic Acid | C₈H₈O₃ | Lacks bromine; used as a simpler analog |

| 2-Bromo-4-methylbenzoic Acid | C₈H₉BrO₂ | Contains a methyl group instead of methoxy |

| 3-Bromo-4-methoxybenzoic Acid | C₈H₇BrO₃ | Bromine at position three; differing reactivity |

| 2-Chloro-4-methoxybenzoic Acid | C₈H₇ClO₃ | Chlorine substitution affects properties |

Each of these compounds exhibits unique reactivity patterns and biological activities due to variations in their functional groups and positions of substituents. The presence of bromine in 2-bromo-4-methoxybenzoic acid imparts distinct properties that differentiate it from its analogs.

Basic Information

2-Bromo-4-methoxybenzoic acid (CAS: 74317-85-4) is an aromatic carboxylic acid with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol. This compound features a bromine atom at the ortho position and a methoxy group at the para position relative to the carboxylic acid moiety. The presence of these two substituents with opposing electronic effects—the electron-withdrawing bromine and the electron-donating methoxy group—creates a unique electronic environment that influences the compound's reactivity profile.

Structural Characteristics

The structure consists of a benzoic acid core with strategic substitution patterns that contribute to its chemical behavior. The bromine at the 2-position (ortho to the carboxylic acid) provides an excellent leaving group for substitution reactions, while the methoxy group at the 4-position (para to the carboxylic acid) contributes electron density to the aromatic ring through resonance effects. This combination makes the compound particularly useful for coupling reactions and other synthetic transformations.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant